1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone
Description
1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone is a substituted acetophenone derivative characterized by a phenyl ring functionalized with iodine at the para position and a 3-(dimethylamino)propylamino group at the meta position. The compound’s molecular formula is C₁₄H₂₀IN₃O, with an estimated molecular weight of 373.24 g/mol (calculated based on atomic composition). Its structure combines a ketone group with electron-donating dimethylamino and iodine substituents, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C13H19IN2O |
|---|---|
Molecular Weight |
346.21 g/mol |
IUPAC Name |
1-[3-[3-(dimethylamino)propylamino]-4-iodophenyl]ethanone |
InChI |
InChI=1S/C13H19IN2O/c1-10(17)11-5-6-12(14)13(9-11)15-7-4-8-16(2)3/h5-6,9,15H,4,7-8H2,1-3H3 |
InChI Key |
PZROTALNMQJNLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)I)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone typically involves multi-step organic reactions. One common synthetic route starts with the iodination of a phenyl ring, followed by the introduction of the ethanone group. The dimethylamino and propylamino groups are then added through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.
Chemical Reactions Analysis
1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Biological activity inferred from analogs with DPP-4 inhibitory or tranquilizing properties (e.g., acepromazine in ).
Functional Group Analysis
Aminoalkyl Substituents
For example:
- 1-(4-methyl-1-piperazinyl)-2-{[3-(2-methyl-1-piperidinyl)propyl]amino}ethanone (, Compound 3) shares a propylamino linkage but incorporates a piperazine-piperidine hybrid structure, showing DPP-4 inhibitory activity .
- Acepromazine (), a phenothiazine derivative with a 3-(dimethylamino)propyl group, demonstrates tranquilizing effects via dopamine receptor antagonism .
Halogenated Derivatives
- The 4-iodo group in the target compound contrasts with trifluoromethyl substituents in ’s pyridine-based ethanone. Iodine’s large atomic radius may enhance halogen bonding in receptor interactions, while trifluoromethyl groups improve metabolic resistance .
- 1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine hydrochloride () highlights fluorine’s role in modulating bioavailability, though nitro groups introduce redox sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
